molecular formula C21H12N4O4S B15029386 (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15029386
M. Wt: 416.4 g/mol
InChI Key: DXFYDIBITRIWBX-PDGQHHTCSA-N
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Description

The compound (5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The triazolothiazole core is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furan ring and triazolothiazole core can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • Allylamine
  • Carbonyl Compounds

Uniqueness

(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C21H12N4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H12N4O4S/c26-20-18(30-21-22-19(23-24(20)21)13-5-2-1-3-6-13)12-16-9-10-17(29-16)14-7-4-8-15(11-14)25(27)28/h1-12H/b18-12-

InChI Key

DXFYDIBITRIWBX-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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